![molecular formula C10H12O B3114405 2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- CAS No. 20107-40-8](/img/structure/B3114405.png)
2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-
Overview
Description
“2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-”, also known as tetrahydronaphthalenol, is a chemical compound with the molecular formula C10H12O . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .
Synthesis Analysis
While specific synthesis methods for “2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-” were not found, there are studies on the synthesis and conformational analysis of similar compounds .Molecular Structure Analysis
The molecular weight of “2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-” is 148.20 g/mol . The IUPAC name is (2S)-1,2,3,4-tetrahydronaphthalen-2-ol . The InChIKey is JWQYZECMEPOAPF-JTQLQIEISA-N . The Canonical SMILES is C1CC2=CC=CC=C2CC1O and the Isomeric SMILES is C1CC2=CC=CC=C2C[C@H]1O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 20.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 148.088815002 g/mol .Scientific Research Applications
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, demonstrate extensive potential in medicinal applications due to their ability to interact with biological entities through noncovalent bonds. This interaction spectrum includes DNAs, enzymes, and receptors, showcasing a broad application in anticancer agents, diagnostic agents, and cell imaging agents. Some naphthalimide derivatives have progressed to clinical trials for cancer treatment, while research on their use as antibacterial, antifungal, antiviral, and anti-inflammatory agents is expanding rapidly. Their utility as artificial ion receptors and fluorescent probes highlights their potential in detecting ions and biomolecules, contributing to our understanding of biological processes and pharmacological properties (Huo-Hui Gong et al., 2016).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, with their structural basis in naphthalene, offer a variety of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. The modification of quinoxaline structure allows for the development of a wide range of biomedical applications, underlining the versatility and importance of naphthalene derivatives in therapeutic research (J. A. Pereira et al., 2015).
Naphthalene Degradation by Pseudomonas putida
The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, is of significant interest due to its environmental impact. Pseudomonas putida ND6 has been identified as a potential strain for naphthalene degradation, highlighting a bio-remediation approach to address pollution by naphthalene derivatives. This research underscores the environmental applications of naphthalene degradation and the potential for developing effective degradation pathways (F. Song et al., 2018).
Naphthalene in Environmental Pollution and Remediation
Studies on naphthalene's impact on environmental pollution and remediation efforts highlight its presence across various ecosystems and its potential toxicity. Microbial degradation has been identified as a crucial mechanism for the ecological recovery of naphthalene-contaminated sites. Understanding the microbial pathways involved in naphthalene catabolism can significantly advance bioremediation strategies, offering insights into the removal of this pollutant from the environment (R. Peng et al., 2008).
Removal of Naphthalene from Wastewaters
Addressing water pollution by naphthalene through adsorption techniques has shown promising results in removing this hazardous pollutant from water systems. Recent research focuses on evaluating the removal of naphthalene using various adsorbents, such as activated carbons and graphene derivatives. These studies highlight the effectiveness of modified materials in naphthalene adsorption and point towards the integration of adsorption with other processes for enhanced removal from wastewaters (M. Alshabib, 2021).
properties
IUPAC Name |
(2S)-1,2,3,4-tetrahydronaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQYZECMEPOAPF-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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